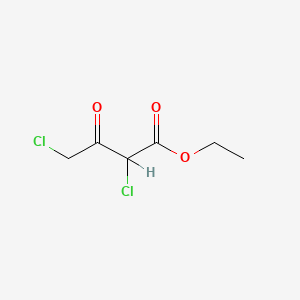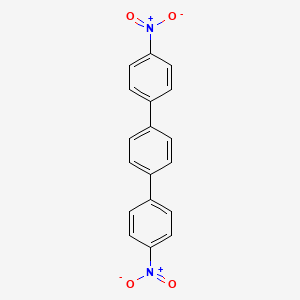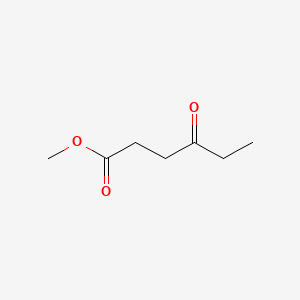
Methyl 4-oxohexanoate
概要
説明
Methyl 4-oxohexanoate is an organic compound with the molecular formula C7H12O3 . It has an average mass of 144.168 Da and a monoisotopic mass of 144.078644 Da .
Synthesis Analysis
The synthesis of this compound can be achieved from Methanol and ETHYLALUMINUM DICHLORIDE and SUCCINYL CHLORIDE . It’s also noted that Methyl 4-acetyl-5-oxohexanoate, a β-ketoester, has been used in modified Knorr condensation for the synthesis of pyrrole .Molecular Structure Analysis
This compound contains a total of 21 bonds; 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 201.0±13.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.7±3.0 kJ/mol, a flash point of 77.9±19.9 °C, and an index of refraction of 1.416 . Its molar refractivity is 36.3±0.3 cm3 .科学的研究の応用
Synthesis and Organic Chemistry
- Intermediate in Leukotriene Synthesis : Methyl 4-oxohexanoate derivatives, such as methyl 5S-(benzoyloxy)-6-oxohexanoate, are key intermediates in the synthesis of leukotriene B4, a significant compound in lipoxygenase-derived arachidonic acid metabolism (Hayes & Wallace, 1990).
- Formation of γ-Keto Esters : this compound is involved in the formation of γ-keto esters from β-keto esters, showcasing its versatility in organic synthesis (Ronsheim, Hilgenkamp, & Zercher, 2003).
Biological Applications and Studies
- Study of Biological Membranes : Certain derivatives of this compound, like methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, have applications in studying the polarity of lipid bilayers in biological membranes. This is crucial for understanding membrane dynamics and functions (Balo et al., 2000).
- Anticonvulsant Research : Derivatives like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate have been studied for their anticonvulsant properties, though their effectiveness varies. Understanding such compounds can aid in the development of new medications (Scott et al., 1993).
Chemical and Catalysis Research
- Zirconocene Enolate Complexes : Research involving the reaction of this compound derivatives with lithium diisopropylamide and zirconium compounds has led to the formation of zirconocene enolate complexes. These have implications in catalysis and complex formation in organometallic chemistry (Stuhldreier et al., 2000).
- Branched-Chain 2-Oxoacid Transamination : Studies on the transamination of branched-chain 2-oxoacids, including this compound derivatives, have shown their role in metabolic processes like insulin secretion, highlighting their significance in biochemistry (Pizarro-Delgado et al., 2009).
作用機序
Target of Action
Methyl 4-oxohexanoate is a β-ketoester . It primarily targets aldehydes and ketones in biochemical reactions . These compounds play a crucial role in various metabolic processes, serving as intermediates in energy production and biosynthesis pathways.
Mode of Action
The interaction of this compound with its targets involves a nucleophilic addition reaction . In this process, the oxygen atom in the compound acts as a nucleophile, competing with nitrogen. The reaction with oxygen leads to a reversible formation of a hemiketal, which is a dead-end process . On the other hand, the reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The action of this compound affects the biochemical pathways involving aldehydes and ketones . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone, a principle known as Le Châtelier’s Principle . This dynamic balance influences various downstream effects in the metabolic pathways.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its interaction with aldehydes and ketones . The formation of oximes and the subsequent dehydration process can lead to changes in the concentration of these compounds, affecting the overall metabolic balance.
生化学分析
Biochemical Properties
Methyl 4-oxohexanoate plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, leading to the formation of oximes and hydrazones, respectively . These reactions are essential in various biochemical processes, including the synthesis of certain biomolecules and the detoxification of harmful compounds. The interaction of this compound with these enzymes involves nucleophilic addition, where the nitrogen atom of the enzyme attacks the carbonyl carbon of the ester, forming a stable adduct.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors or enzymes, thereby altering the cellular response to external stimuli. These effects can result in changes in cell function, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It can bind to enzymes and proteins, leading to their inhibition or activation. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme . This inhibition can result in changes in metabolic flux and the accumulation of specific metabolites. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic pathways. These effects can persist even after the compound has been degraded, indicating that this compound can induce long-term changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and promoting cell growth . At high doses, this compound can exhibit toxic effects, including cell death and tissue damage. These adverse effects are likely due to the compound’s ability to inhibit essential enzymes and disrupt metabolic pathways. Threshold effects have been observed, where a specific dosage level results in a significant change in the compound’s effects, indicating the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the catabolism of fatty acids and the biosynthesis of certain biomolecules . It interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, which are involved in the β-oxidation of fatty acids. These interactions can affect metabolic flux and the levels of specific metabolites, leading to changes in cellular metabolism. Additionally, this compound can influence the biosynthesis of biomolecules by providing precursor molecules or by modulating the activity of biosynthetic enzymes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution within tissues can be influenced by factors such as its solubility, binding affinity, and the presence of specific transporters. These factors can affect the localization and accumulation of this compound, thereby influencing its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can participate in metabolic processes such as the β-oxidation of fatty acids. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
methyl 4-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-6(8)4-5-7(9)10-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGHPENQGFYWSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338089 | |
| Record name | Methyl 4-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2955-62-6 | |
| Record name | Methyl 4-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Methyl 4-oxohexanoate synthesized, and what unique regioselectivity is observed?
A1: this compound (8) is synthesized via a photochemical chlorocarbonylation reaction using 3-pentanone as the starting material []. The reaction involves irradiating a mixture of 3-pentanone and oxalyl chloride, followed by esterification with methanol. Notably, this reaction exhibits remarkable regioselectivity, favoring the formation of the γ-substituted product (this compound) over potential β-substituted isomers []. This regioselectivity is a key finding of the research and highlights the potential of photochemical chlorocarbonylation for controlled and selective synthesis.
Q2: Are there any applications of this compound derivatives in drug development?
A2: While not directly addressed in the provided research, a derivative of this compound, specifically 3-(9-acridinylamino)-5-hydroxymethylaniline N-(5-methyl-4-oxohexanoate), has been investigated for its potential in anticancer drug delivery []. This derivative serves as a linker between a water-soluble polymer carrier and an acridine-type anticancer drug. The hydrazone bond formed with the this compound moiety is designed to be hydrolytically labile and exhibits pH-controlled cleavage. This property allows for targeted drug release in the mildly acidic environment of tumor tissues [].
Q3: Can you elaborate on the significance of the hydrazone bond in the this compound derivative for drug delivery?
A3: The hydrazone bond within the 3-(9-acridinylamino)-5-hydroxymethylaniline N-(5-methyl-4-oxohexanoate) derivative plays a critical role in its potential as a drug delivery system. This bond exhibits pH-dependent stability, being relatively stable at physiological pH (7.4) but readily hydrolyzed in mildly acidic environments (pH 5.0), such as those found within tumor cells and late endosomes []. This characteristic allows for controlled drug release specifically within tumor tissues, potentially minimizing systemic toxicity and enhancing therapeutic efficacy. This approach highlights the importance of chemical modifications and linker design in developing targeted drug delivery strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
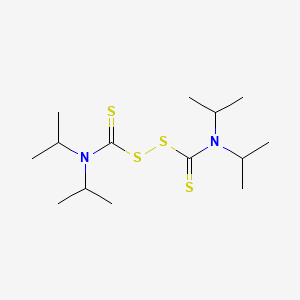


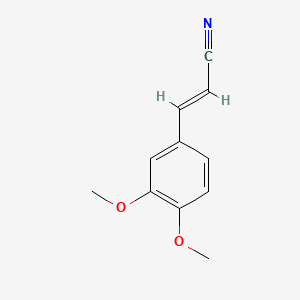

![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1581108.png)





